1,2,4-Triazine-3,5(2H,4H)-dithione
Description
Structure
3D Structure
Properties
IUPAC Name |
2H-1,2,4-triazine-3,5-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3S2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYCDUJGGHBHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=S)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364383 | |
| Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-90-5 | |
| Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2,4 Triazine 3,5 2h,4h Dithione and Its Derivatives
Classical Synthetic Routes to the 1,2,4-Triazine-3,5(2H,4H)-dithione Core
Traditional methods for constructing the dithione-containing triazine ring remain fundamental in organic synthesis. These approaches primarily involve cyclocondensation reactions to build the heterocyclic core and thionation of pre-existing oxo-analogs.
Cyclocondensation reactions are a direct method for assembling the 1,2,4-triazine (B1199460) ring system. A common and effective strategy involves the reaction of thiocarbohydrazide (B147625) with α-keto acids. For instance, the reaction between thiocarbohydrazide and pyruvic acid leads to the formation of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. researchgate.net This intermediate can then be further modified. A subsequent thionation step is required to convert the remaining oxo group to a thione, yielding the desired dithione structure. researchgate.net
Another approach involves the condensation of 1,2-diarylethane-1,2-diones with thiosemicarbazide (B42300), which can be performed as a one-pot, three-component reaction in an aqueous medium using a catalyst like potassium carbonate. researchgate.net While this method directly yields a triazine core, further steps would be necessary to install the dithione functionality.
Table 1: Examples of Cyclocondensation Precursors
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Thiocarbohydrazide | Pyruvic acid | 4-Amino-3-thioxo-1,2,4-triazin-5-one derivative | researchgate.net |
| 1,2-Diarylethane-1,2-diones | Thiosemicarbazide | Fused 1,2,4-triazine derivative | researchgate.net |
A prevalent and highly effective method for synthesizing this compound is the thionation of its dioxo precursor, 1,2,4-triazine-3,5(2H,4H)-dione (often referred to as 6-azauracil). This conversion replaces the carbonyl oxygen atoms with sulfur atoms. The two most common reagents for this transformation are Phosphorus Pentasulfide (P4S10) and Lawesson's Reagent. nih.gov
Lawesson's Reagent is often preferred as it is considered a milder and more convenient thionating agent, frequently resulting in higher yields and requiring less harsh conditions than P4S10. organic-chemistry.orgsantiago-lab.com The reaction typically involves heating the oxo-triazine with Lawesson's Reagent in an anhydrous, non-polar solvent such as pyridine (B92270) or xylene. researchgate.netsantiago-lab.com The mechanism proceeds through a reactive dithiophosphine ylide intermediate which reacts with the carbonyl group. santiago-lab.comfao.org
Phosphorus pentasulfide is also effective, though it may require higher temperatures and longer reaction times. nih.govnih.gov A combination of P4S10 and hexamethyldisiloxane (B120664) has been shown to efficiently thionate various carbonyl compounds, offering an alternative with byproducts that can be removed through a simple hydrolytic workup. nih.gov
Table 2: Comparison of Common Thionation Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages | References |
| Lawesson's Reagent | Reflux in toluene, xylene, or pyridine | Milder conditions, often higher yields, more selective | Byproducts may require chromatography for removal | nih.govorganic-chemistry.orgnumberanalytics.com |
| Phosphorus Pentasulfide (P4S10) | Reflux in pyridine or xylene | Readily available | Often requires harsher conditions, longer reaction times | researchgate.netnih.govnih.gov |
Functional group interconversion (FGI) is a strategic approach where one functional group is transformed into another to achieve the desired molecular structure. solubilityofthings.comyoutube.com In the context of triazine synthesis, this can involve modifying existing groups on a pre-formed triazine ring. For example, a 3-mercapto-1,2,4-triazin-5(4H)-one can be converted to its 3,5-dithione derivative. This specific transformation has been accomplished by reacting the starting monothio compound with phosphorus pentasulfide in boiling anhydrous pyridine, achieving the dithione in good yield. researchgate.net
This strategy is valuable as it allows for the late-stage introduction of the thione group, which can be useful when other functionalities in the molecule are incompatible with the conditions required for initial ring formation. Such interconversions are a cornerstone of synthetic organic chemistry, providing flexibility in synthetic design. fiveable.mevanderbilt.edu
Advanced and Green Synthetic Approaches to this compound Derivatives
Modern synthetic chemistry emphasizes the development of more efficient, environmentally benign, and novel reaction pathways. For 1,2,4-triazine systems, this includes methods like photoinduced reactions and multicomponent strategies.
Photochemistry offers a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. A light-induced, metal-free method has been developed for the arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones. rsc.org This reaction can be powered by sunlight, highlighting its potential as a green chemistry approach. While this specific example focuses on the dione (B5365651) precursor, the principles of photoinduced functionalization can be extended to the broader class of triazine derivatives. rsc.org Photochemical methods, such as those involving visible light, are also used to construct related heterocyclic systems like 1,2,4-triazoles, suggesting potential applicability for triazine synthesis. nih.gov These strategies often proceed through the generation of radical intermediates via single electron transfer from an electron donor-acceptor (EDA) complex. acs.org
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, saving time, and minimizing waste.
While a direct MCR for this compound is not commonly cited, strategies for related structures have been developed. For instance, a catalyst-free, three-component reaction of arylaldehydes, thiourea, and trialkyl orthoformates has been used to synthesize 1,3,5-triazine-2,4-dithione derivatives in moderate to good yields. nih.govnih.gov This demonstrates the feasibility of using MCRs to build complex heterocyclic systems containing the dithione feature. Other MCRs have been developed for synthesizing various 1,2,4-triazine derivatives from simple, readily available starting materials. rsc.orgacs.org These domino annulation reactions showcase high performance and represent a powerful tool for creating libraries of potentially active compounds. rsc.org
Metal-Mediated and Catalytic Syntheses of 1,2,4-Triazine Chalcogenones
The synthesis of 1,2,4-triazine derivatives can be achieved through various metal-mediated and catalytic reactions. One-pot domino annulation reactions provide an efficient route to these compounds using readily available materials like ketones, aldehydes, and alkynes. rsc.org These methods often exhibit high performance with moderate to high yields, making them a powerful tool for creating potentially biologically active derivatives. rsc.org
For instance, rhodium-catalyzed reactions involving the O-H insertion and rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles can produce intermediates for the synthesis of 3,6-disubstituted- and 3,5,6-trisubstituted-1,2,4-triazines. organic-chemistry.org This approach allows for the flexible introduction of substituents at the C3 or C6 positions. organic-chemistry.org
Another strategy involves the use of palladium catalysts. For example, a Suzuki cross-coupling reaction can be employed to couple 6-bromotriazines with a diverse range of boronic acid derivatives in the presence of a palladium catalyst like Pd(PPh₃)₄ to form biaryl triazines. nih.gov Additionally, a palladium on carbon (Pd/C) catalyst can be used in the oxidative cyclization of amidrazones to synthesize 1,4-dihydrobenzo[e] organic-chemistry.orgnih.govrsc.orgtriazines. nih.gov
Rhenium(I) coordination to a 1,2,4-triazine ring has been shown to significantly accelerate the inverse electron demand Diels-Alder (IEDDA) reaction with strained alkynes. rsc.org This catalytic effect is attributed to a lower distortion energy and more favorable interaction energy upon coordination. rsc.org
Table 1: Examples of Metal-Mediated and Catalytic Syntheses
| Catalyst | Reactants | Product Type | Reference |
| Rhodium | N-acylhydrazones, N-sulfonyl-1,2,3-triazoles | Substituted 1,2,4-triazines | organic-chemistry.org |
| Palladium (Pd(PPh₃)₄) | 6-bromotriazines, boronic acids | Biaryl 1,2,4-triazines | nih.gov |
| Palladium on Carbon (Pd/C) | Amidrazones | 1,4-dihydrobenzo[e] organic-chemistry.orgnih.govrsc.orgtriazines | nih.gov |
| Rhenium(I) | 1,2,4-triazine, strained alkyne | Diels-Alder adduct | rsc.org |
Derivatization and Structural Modification of the this compound Core
The this compound scaffold serves as a versatile building block for the synthesis of a wide array of derivatives through various chemical transformations. These modifications are crucial for exploring the structure-activity relationships of these compounds for potential applications.
N-Alkylation and N-Acylation Reactions of this compound Scaffolds
N-alkylation and N-acylation reactions are common methods for modifying the this compound core. For example, the alkylation of the 2-position of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione can be achieved using alkyl halides in the presence of bis(trimethylsilyl)acetamide (BSA). nih.gov This reaction is a key step in the synthesis of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives. nih.gov
Another approach to N-alkylation involves the use of benzyl (B1604629) bromide and potassium carbonate in dry acetone, catalyzed by 18-crown-6 (B118740) ether, to produce benzylic derivatives.
Substitution Reactions at the 1,2,4-Triazine Ring System
Substitution reactions are widely employed to introduce various functional groups onto the 1,2,4-triazine ring. A common starting material for such modifications is cyanuric chloride, which allows for the sequential nucleophilic substitution of its chlorine atoms. mdpi.com This controlled process enables the synthesis of both symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines with a variety of functional groups. mdpi.com
For instance, the 6-bromo group in 2-substituted 6-bromo-1,2,4-triazine-3,5(2H,4H)-diones can be replaced by a benzyloxy group by treatment with benzyl alcohol and potassium carbonate. nih.gov This is a crucial step in the synthesis of certain D-amino acid oxidase inhibitors. nih.gov
Annulation and Fused Heterocyclic Systems Derived from this compound
The this compound core can be used to construct fused heterocyclic systems through annulation reactions. These reactions lead to the formation of more complex molecular architectures with potentially unique biological activities.
One such method is the (3+3)-annulation of in situ generated trifluoroacetonitrile (B1584977) imines with α-amino acid esters to synthesize trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones. nih.gov This protocol is characterized by its wide scope and high yields. nih.gov
Another example is the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides, which can yield triazino[3,4-b] nih.govrsc.orgijpsr.infothiadiazines. researchgate.net Furthermore, the intramolecular Staudinger aza-Wittig reaction has been utilized for the synthesis of 1,2,5,6-tetrahydro-1,2,4-triazines, which is a key structural motif in the natural product noelaquinone. nih.gov
The synthesis of fused 1,2,4-triazine derivatives has been reported, including the creation of novel compounds targeting specific biological pathways. ijpsr.info These synthetic efforts have led to the development of xanthone-1,2,4-triazine and acridone-1,2,4-triazine conjugates, which have been evaluated for their anticancer activity. mdpi.com
Table 2: Examples of Annulation and Fused Ring Syntheses
| Starting Material | Reagent(s) | Fused System | Reference |
| Trifluoroacetonitrile imines, α-amino acid esters | Base | Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones | nih.gov |
| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | Triazino[3,4-b] nih.govrsc.orgijpsr.infothiadiazines | researchgate.net |
| Azido-hydrazide precursor | Phosphine | 1,2,5,6-tetrahydro-1,2,4-triazines | nih.gov |
| Xanthone/Acridone derivatives, 1,2,4-triazine precursors | Various | Xanthone/Acridone-1,2,4-triazine conjugates | mdpi.com |
Introduction of Bioisosteric Moieties into this compound Derivatives
The concept of bioisosterism is applied in the design of 1,2,4-triazine derivatives to enhance their biological activity or other properties. A catalyst-free, one-pot synthetic method has been developed for preparing 1,3,5-triazine-2,4-dithione derivatives through a three-component reaction of arylaldehydes, thiourea, and orthoformates. nih.gov This method allows for the rapid generation of a variety of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. nih.gov
Coordination Chemistry of 1,2,4 Triazine 3,5 2h,4h Dithione
Ligand Design and Coordination Modes of 1,2,4-Triazine-3,5(2H,4H)-dithione
The unique structural features of this compound, possessing both nitrogen and sulfur atoms with available lone pairs of electrons, render it a compelling candidate as a versatile ligand in coordination chemistry.
N-Donor and S-Donor Ligand Characteristics
This compound incorporates multiple potential donor sites: the nitrogen atoms of the triazine ring and the sulfur atoms of the dithione groups. This duality allows it to function as either an N-donor, an S-donor, or a mixed N,S-donor ligand. The hard and soft acid-base (HSAB) theory provides a framework for predicting its binding preferences. The nitrogen atoms, being harder bases, are expected to preferentially coordinate to harder metal ions, while the softer sulfur atoms are anticipated to form stable complexes with softer metal ions. This ambidentate nature could lead to the formation of a variety of complex structures, including mononuclear, binuclear, or polynuclear species, potentially bridged by the ligand.
Tautomeric Forms and Their Influence on Coordination
This compound can exist in different tautomeric forms, primarily the dithione and thione-thiol forms. The equilibrium between these tautomers is influenced by factors such as the solvent, pH, and temperature. The specific tautomeric form present in solution at the time of complexation will critically dictate the coordination mode. The dithione form presents two thione sulfur atoms and the ring nitrogens as potential coordination sites. In contrast, the thione-thiol tautomer would offer a thiol sulfur, a thione sulfur, and the ring nitrogens, introducing the possibility of deprotonation of the thiol group to form a thiolate ligand, which is a strong S-donor. This tautomeric flexibility significantly expands the potential coordination chemistry of the ligand, allowing for different bonding modes and the formation of complexes with varied geometries and stabilities.
Synthesis and Characterization of Metal Complexes of this compound
While specific synthetic reports for metal complexes of this compound are scarce, general methods for the synthesis of similar heterocyclic-thione complexes can be applied.
Transition Metal Complexes
The synthesis of transition metal complexes with this compound would likely involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of the metal precursor and reaction conditions would be crucial in directing the stoichiometry and structure of the resulting complex. For instance, reacting the ligand with salts of transition metals like copper(II), nickel(II), or zinc(II) could lead to the formation of chelate complexes. The coordination could occur through the sulfur atoms, the nitrogen atoms, or a combination of both, leading to five- or six-membered chelate rings, which imparts extra stability to the complex.
Characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be instrumental in determining the coordination sites by observing shifts in the vibrational frequencies of the C=S and N-H bonds upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide insights into the ligand's structure within the complex. Electronic spectroscopy (UV-Vis) would offer information about the electronic transitions and the geometry of the metal center.
Applications of this compound Metal Complexes
The potential applications of metal complexes derived from this compound are largely speculative but can be extrapolated from the known uses of similar organometallic compounds.
Catalysis and Organometallic Chemistry
Metal complexes of ligands containing both nitrogen and sulfur donors have shown significant promise in catalysis. The electronic properties of the this compound ligand, which can be tuned by the metal center, could make its complexes suitable for various catalytic transformations. For example, palladium or nickel complexes of this ligand could potentially be active in cross-coupling reactions, a cornerstone of modern organic synthesis. The ability of the ligand to stabilize different oxidation states of the metal center is a key feature for a successful catalyst. Furthermore, the triazine framework itself can be a platform for constructing more elaborate organometallic structures with potential applications in materials science and bioorganometallic chemistry. The development of such complexes could open new avenues in the design of efficient and selective catalysts for a range of chemical reactions.
Scant Evidence of this compound in Supramolecular Assemblies and Metal-Organic Frameworks
Despite the growing interest in triazine derivatives for the construction of complex supramolecular structures and metal-organic frameworks (MOFs), a comprehensive review of scientific literature reveals a significant gap in the exploration of this compound for these applications. While the broader family of 1,2,4-triazines has been utilized in coordination chemistry, specific research detailing the role of the dithione derivative in forming extended networks remains elusive.
The potential of a molecule to act as a building block in supramolecular chemistry and for the design of MOFs is largely dependent on its coordination modes and the non-covalent interactions it can form, such as hydrogen bonding and π-π stacking. For this compound, the presence of two thione groups and multiple nitrogen atoms suggests a rich potential for coordination to metal centers and for establishing intricate hydrogen-bonding networks. However, a thorough search of crystallographic databases and coordination chemistry literature did not yield specific examples of MOFs or detailed studies on the supramolecular assembly of this particular compound.
In contrast, related triazine compounds, particularly those with pyridyl or other functional groups, have been more extensively studied as ligands in the construction of coordination polymers and MOFs. These studies have demonstrated the versatility of the triazine core in creating diverse network topologies with various metal ions. For instance, the coordination chemistry of other functionalized 1,2,4-triazines and the isomeric 1,3,5-triazines has been well-documented, showcasing their ability to form one-, two-, and three-dimensional structures.
The lack of available data for this compound in the context of supramolecular assembly and MOFs suggests that this specific derivative may be under-explored in materials chemistry. Further research into its synthesis, crystal structure, and coordination behavior with various metal ions would be necessary to elucidate its potential as a versatile building block for the rational design of novel supramolecular architectures and functional metal-organic frameworks. Without such fundamental studies, a detailed discussion of its application in this field remains speculative.
Computational and Theoretical Investigations of 1,2,4 Triazine 3,5 2h,4h Dithione Systems
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are a cornerstone in the study of 1,2,4-triazine (B1199460) systems, offering a detailed picture of their geometric and electronic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and electronic properties of 1,2,4-triazine derivatives. For instance, DFT calculations have been successfully used to model the molecular structures of related compounds, such as 5,6-diphenyl-1,2,4-triazine-3(4H)-thione and 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione. d-nb.infonih.gov These studies typically utilize functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. d-nb.info
The optimized molecular structure of these triazine systems reveals key bond lengths and dihedral angles. For example, in substituted triazines, the planarity of the triazine ring and the orientation of its substituents are crucial for understanding steric hindrance and potential intermolecular interactions. d-nb.info The electronic structure analysis provides insights into the distribution of electron density, dipole moments, and electrostatic potential, which are critical for predicting the molecule's reactivity and interaction with other molecules.
Table 1: Representative DFT Functionals and Basis Sets Used in Triazine System Calculations
| Functional | Basis Set | Application |
| B3LYP | 6-31G(d,p) | Geometry optimization and electronic structure |
| CAM-B3LYP | 6-311++G(d,p) | Time-Dependent DFT (TD-DFT) for spectroscopic properties |
| PBE | - | Solid-state properties and reaction mechanisms |
| wB97X-D | 6-31G(d) | Geometry optimization |
| M06-2X | 6-31G(d) | Geometry optimization |
This table is generated based on commonly used methods in computational chemistry for similar heterocyclic systems.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and localization of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
In the context of 1,2,4-triazine-3,5(2H,4H)-dithione, the HOMO is expected to have significant contributions from the sulfur atoms due to their lone pairs of electrons, making these sites potential nucleophilic centers. Conversely, the LUMO is likely distributed over the triazine ring, particularly the C=S bonds, indicating electrophilic character. The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. For related 1,2,4-triazine derivatives, the HOMO and LUMO energy levels have been calculated to understand their potential as sensitizers in dye-sensitized solar cells, where the HOMO acts as an electron donor. nih.gov
Computational methods are invaluable for predicting and interpreting spectroscopic data.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations, often performed at the DFT level, are used to predict the ¹H and ¹³C NMR chemical shifts of molecules. github.io For complex molecules, computational prediction can aid in the assignment of experimental spectra. The accuracy of these predictions has been benchmarked against experimental data for various organic molecules, with specific functionals and basis sets recommended for optimal results. github.io
IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculations help in assigning the absorption bands in the experimental IR spectrum to specific vibrational modes, such as the C=S and N-H stretching and bending vibrations. This information is crucial for characterizing the molecule and understanding its bonding. The NIST database contains experimental gas-phase IR spectra for the related 1,2,4-triazine-3,5(2H,4H)-dione (6-azauracil). nist.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax). For 1,2,4-triazine derivatives, TD-DFT calculations have been used to understand their optical properties and the nature of their electronic transitions, which are often of a π-π* character. nih.gov
Table 2: Computationally Predicted Spectroscopic Data for a Representative Triazine Thione Derivative
| Spectroscopic Technique | Predicted Parameter | Calculated Value |
| UV-Vis (TD-DFT) | λmax | ~390 nm |
| IR (DFT) | C=S stretch | ~1100-1200 cm⁻¹ |
| ¹³C NMR (GIAO) | C=S carbon | ~170-190 ppm |
Note: These values are illustrative and based on typical ranges for similar thione-containing heterocyclic compounds. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. For a molecule like this compound, MD simulations can reveal the accessible conformations of the ring and its substituents, as well as its interactions with solvent molecules or biological macromolecules.
These simulations are particularly useful in drug design to understand how a ligand binds to its receptor. rsc.org For instance, MD simulations of 1,2,4-triazine derivatives have been used to study their binding stability within the active site of enzymes. rsc.orgnih.gov The conformational landscape of the molecule, including the identification of low-energy conformers, is crucial for understanding its biological activity.
Mechanistic Insights into Reactions Involving this compound
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation barriers, providing a detailed understanding of the reaction pathway. For example, the intramolecular reverse-electron demand Diels-Alder reaction of 1,2,4-triazine derivatives has been studied computationally to understand the ring-transformation process. clockss.org Similarly, DFT-based molecular dynamics has been used to investigate the initial decomposition steps of energetic materials based on the triazine scaffold. rsc.org For this compound, computational studies could be used to explore its reactivity in various chemical transformations, such as alkylation or oxidation reactions at the sulfur atoms.
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a key role in modern SAR studies. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely used.
In QSAR studies, a statistical correlation is established between the structural properties (descriptors) of a series of compounds and their biological activity. rsc.org For 1,2,4-triazine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed to guide the design of more potent inhibitors of specific enzymes. rsc.org
Molecular docking is another powerful tool that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This information is crucial for understanding the key interactions that stabilize the ligand-receptor complex and for designing new molecules with improved binding affinity. Such studies have been performed on 1,2,4-triazine derivatives targeting various biological targets. rsc.orgnih.gov
Spectroscopic Characterization and Structural Elucidation of 1,2,4 Triazine 3,5 2h,4h Dithione
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in 1,2,4-Triazine-3,5(2H,4H)-dithione and providing a unique molecular fingerprint.
FTIR Spectroscopy: The infrared spectrum of triazine derivatives reveals characteristic absorption bands. Strong absorptions are typically observed in the range of 3300–3500 cm⁻¹ corresponding to N-H stretching vibrations. Another key feature is the C=S stretching vibration, which appears in the 1200–1400 cm⁻¹ region. For instance, in a related series of 1,3,5-triazine-2,4-dithione derivatives, broad N-H stretching bands were noted around 3100 cm⁻¹, with strong C=N and C=S stretching bands appearing in the 1650-1560 cm⁻¹ and 1180-1140 cm⁻¹ regions, respectively. beilstein-journals.org
Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. Although specific Raman data for the title compound is limited in the provided search results, analysis of related triazole structures shows that differences in IR and Raman intensities can be significant, indicating a high degree of association in the solid state. researchgate.net
| Vibrational Mode | FTIR Frequency Range (cm⁻¹) | Reference |
| N-H Stretching | 3300–3500 | |
| C=S Stretching | 1200–1400 | |
| N-H Stretching (in derivatives) | ~3100 (broad) | beilstein-journals.org |
| C=N / C=S Stretching (in derivatives) | 1650-1560 / 1180-1140 | beilstein-journals.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of the nuclei within this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. In derivatives of 1,3,5-triazine-2,4-dithione, the N-H protons typically resonate as singlets at high chemical shifts, often above 9.5 ppm, indicating their acidic nature. beilstein-journals.org For example, in one derivative, two distinct N-H signals were observed at δ 11.18 (s, 1H) and δ 9.57 (s, 1H). beilstein-journals.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments. The thiocarbonyl (C=S) carbons are characteristically found at low field, often above 170 ppm. For a series of 1,3,5-triazine-2,4-dithione derivatives, the C=S carbon signal was consistently observed around δ 175 ppm. beilstein-journals.org The other carbon atoms within the triazine ring and any substituents will have distinct chemical shifts depending on their electronic environment.
| Nucleus | Chemical Shift Range (ppm) | Compound Type | Reference |
| ¹H (N-H) | > 9.5 | 1,3,5-Triazine-2,4-dithione derivatives | beilstein-journals.org |
| ¹³C (C=S) | ~175 | 1,3,5-Triazine-2,4-dithione derivatives | beilstein-journals.org |
2D NMR Spectroscopy: While specific 2D NMR data for the title compound is not detailed in the provided results, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning proton and carbon signals, especially in more complex substituted derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information. The molecular weight of the parent compound is 160.21 g/mol .
High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) allows for the precise determination of the molecular formula. For various 1,3,5-triazine-2,4-dithione derivatives, HRMS has been used to confirm their elemental composition by comparing the calculated and found m/z values for protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. beilstein-journals.org
The fragmentation of related triazine structures has been studied, revealing characteristic losses of small molecules. For instance, the fragmentation of some 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives involves the loss of cyanobenzene and thiocarbonyl (C=S) groups. derpharmachemica.com The fragmentation patterns of 1,2,4-triazole-3-thiones, which are structurally related, have also been investigated to understand their ion decay pathways. researchgate.netnuph.edu.ua
| Technique | Information Obtained | Example | Reference |
| Mass Spectrometry | Molecular Weight | 160.21 g/mol | |
| HRMS (ESI) | Precise Molecular Formula | Confirmation of elemental composition of derivatives | beilstein-journals.org |
| Fragmentation Analysis | Structural Information | Loss of cyanobenzene and thiocarbonyl groups in related compounds | derpharmachemica.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy provides insights into the electronic transitions occurring within the molecule upon absorption of ultraviolet or visible light. The UV-Vis spectrum of 1,2,4-triazine (B1199460) derivatives is characterized by absorption bands corresponding to π → π* and n → π* transitions.
In a study of 1,2,4-triazine-based materials, it was found that the electronic absorption spectra could be influenced by the substitution pattern, with some derivatives showing a red-shift in their absorption maximum. nih.gov This suggests that the electronic properties and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be tuned. nih.gov For the related 1,2,4-triazine-3,5(2H,4H)-dione (6-azauracil), UV photoelectron spectroscopy has been used to study its electronic structure. nist.gov
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for this compound was not found in the provided search results, the crystal structures of several related triazine derivatives have been determined. For example, the structures of various 1,3,5-triazine-2,4-dithione derivatives have been elucidated by single-crystal X-ray diffraction, confirming their molecular connectivity and revealing details about their solid-state packing. researchgate.net In a study on 1,2,4-triazine derivatives as adenosine (B11128) A2A antagonists, X-ray crystallography was used to determine the binding mode of the ligands to the receptor. nih.gov The crystal structure of a xanthone-1,2,4-triazine conjugate has also been reported. mdpi.com These studies on related compounds suggest that the triazine ring generally adopts a planar or near-planar conformation.
Biological Activity of 1,2,4 Triazine 3,5 2h,4h Dithione Derivatives: Mechanisms and Scope
Mechanism-Based Enzyme Inhibition and Modulation
D-Amino Acid Oxidase (DAAO) Inhibition Mechanisms
A notable therapeutic target for 1,2,4-triazine (B1199460) derivatives is D-amino acid oxidase (DAAO), a flavoenzyme responsible for the oxidative deamination of D-amino acids. patsnap.com Inhibition of DAAO can potentiate N-methyl-D-aspartate (NMDA) receptor neurotransmission by increasing the levels of the DAAO substrate and NMDA receptor co-agonist, D-serine. patsnap.com This has implications for treating neuropsychiatric disorders like schizophrenia. patsnap.com
A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized and identified as potent DAAO inhibitors, with many exhibiting IC50 values in the double-digit nanomolar range. nih.govnih.gov The inhibitory mechanism involves the binding of these derivatives to the active site of the DAAO enzyme, thereby preventing the breakdown of D-serine. patsnap.com Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 2-position of the triazine ring significantly influences the inhibitory potency. For instance, derivatives with a phenethyl or naphthalen-1-ylmethyl group at this position have demonstrated particularly strong inhibitory activity. nih.gov
An important aspect of these inhibitors is their metabolic stability. The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore has shown resistance to O-glucuronidation, a common metabolic pathway that can inactivate other structurally related DAAO inhibitors. nih.govnih.gov This metabolic resistance contributes to their potential as orally bioavailable drugs. nih.govnih.gov
| Compound ID | Substituent at 2-position | DAAO IC50 (nM) |
| 11e | Phenethyl | 70 |
| 11h | Naphthalen-1-ylmethyl | 50 |
This table presents the in vitro D-Amino Acid Oxidase (DAAO) inhibitory data for selected 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, highlighting the potent inhibitory activity of compounds 11e and 11h. The IC50 values represent the concentration of the compound required to inhibit 50% of the DAAO enzyme activity. nih.gov
Other Enzyme Targets and Inhibitory Modalities
Beyond DAAO, 1,2,4-triazine derivatives have been investigated as inhibitors of other enzymes. For example, certain derivatives have been identified as inhibitors of inorganic pyrophosphatases, which are potential targets for the development of novel antibacterial agents. ijpsr.info Additionally, some fused 1,2,4-triazine derivatives have shown potent inhibitory activity against CYP1A1, an enzyme involved in the metabolism of xenobiotics. ijpsr.info The inhibitory mechanisms for these enzymes are varied and depend on the specific structure of the triazine derivative and the active site of the target enzyme.
Interaction with Biological Macromolecules (e.g., Receptors, Nucleic Acids)
The biological effects of 1,2,4-triazine derivatives are also mediated through their interactions with other biological macromolecules, such as receptors and nucleic acids. For instance, certain 1,2,4-triazine derivatives have been developed as novel agonists for the 5-HT1A receptor, a target for neuroprotective agents. ijpsr.info
Furthermore, the planar structure and cationic character of some triazinium salts, derived from 1,2,4-triazines, make them suitable candidates for interaction with DNA. researchgate.net These interactions can occur through intercalation or groove binding, potentially leading to the inhibition of DNA replication and transcription, which is a key mechanism for anticancer agents.
Mechanistic Insights into Antiproliferative and Cytotoxic Activities
The antiproliferative and cytotoxic activities of 1,2,4-triazine derivatives against various cancer cell lines are well-documented. nih.govnih.gov The mechanisms underlying these activities are multifaceted and can involve the interference with various signaling pathways that are crucial for cancer cell proliferation and survival. nih.gov
One of the key mechanisms is the induction of apoptosis. For example, certain xanthone and acridone derivatives conjugated with a 1,2,4-triazine moiety have been shown to activate apoptotic pathways in glioblastoma cells. mdpi.com This is often achieved by triggering a cascade of events involving caspases, which are proteases that execute the apoptotic process.
Moreover, some 1,2,4-triazine derivatives exhibit their anticancer effects by targeting specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. ijpsr.info By inhibiting CDKs, these compounds can arrest the cell cycle and prevent the uncontrolled proliferation of cancer cells.
| Compound Class | Cancer Cell Line | Observed Effect |
| Xanthone-1,2,4-triazine conjugates | Glioblastoma (A-172) | Activation of apoptosis |
| Acridone-1,2,4-triazine conjugates | Colorectal cancer (HCT116) | Antiproliferative activity |
| Fused 1,2,4-triazine derivatives | Carcinoma cell lines | Preferential cytotoxicity |
This table summarizes the antiproliferative and cytotoxic activities of different classes of 1,2,4-triazine derivatives against various cancer cell lines, highlighting their potential as anticancer agents. The observed effects indicate the diverse mechanisms through which these compounds can inhibit cancer cell growth. ijpsr.infomdpi.com
Antimicrobial Action Mechanisms
1,2,4-Triazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. ijpsr.inforesearchgate.net The mechanisms of their antimicrobial action can involve the inhibition of essential microbial enzymes or interference with the integrity of the microbial cell wall or membrane.
For instance, some derivatives act as inhibitors of inorganic pyrophosphatases in bacteria, disrupting essential metabolic processes. ijpsr.info Others have been shown to be effective against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. ijpsr.info The ability of 4-amino-1,2,4-triazine derivatives to chelate with transition metal ions is another potential mechanism, as this can disrupt the metal homeostasis that is vital for microbial survival. researchgate.net
Antiviral Action Mechanisms
The antiviral activity of 1,2,4-triazine derivatives has been reported against a range of viruses, including anti-HIV and vaccinia virus. ijpsr.inforesearchgate.net The proposed mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes or the interference with viral entry and replication processes.
For example, studies on pyrrolo[2,1-f] nih.govijpsr.infonih.govtriazine derivatives have suggested that their antiviral activity against the influenza virus may involve the inhibition of neuraminidase, a key enzyme that facilitates the release of new virus particles from infected cells. mdpi.com Molecular docking studies have supported this hypothesis by showing favorable binding interactions between these compounds and the active site of neuraminidase. mdpi.com
Antioxidant Activity and Oxidative Stress Modulation
The potential for 1,2,4-triazine derivatives to act as antioxidants and modulators of oxidative stress is an area of active investigation. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of disease states.
Derivatives of the closely related 1,2,4-triazole-3-thione scaffold have demonstrated notable antioxidant properties. For instance, newly synthesized 4-amino-1,2,4-triazole-3-thione derivatives have shown exceptional free radical scavenging capabilities in DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. uobaghdad.edu.iq This activity is often attributed to the presence of a sterically hindered phenolic hydroxyl group in the structure. uobaghdad.edu.iq The thione group (C=S) itself is considered a crucial pharmacophore that can exist in tautomeric equilibrium with a thiol (-SH) form, which can readily donate a hydrogen atom to neutralize free radicals.
The mechanism of antioxidant action for thione-containing triazines is believed to involve the stabilization of the resulting radical through resonance within the heterocyclic ring system. The presence of two thione groups in the 1,2,4-triazine-3,5(2H,4H)-dithione core could potentially enhance this radical scavenging capacity.
Structure-Biological Activity Relationships (SBAR) of this compound Derivatives
While direct structure-activity relationship (SBAR) studies on this compound derivatives are limited, valuable insights can be drawn from research on analogous compounds, particularly those containing a thione moiety.
For a series of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles, certain structural modifications were found to significantly influence their antioxidant activity. Key observations include:
Substitution at the N4 position: The introduction of a free amino group (-NH₂) or a phenyl substituent at the N4 position of the 1,2,4-triazole-thione ring was associated with an increase in antioxidant activity.
Effect of Alkyl Groups: Conversely, the presence of methyl or ethyl groups at the N4 position tended to have a detrimental effect on the antioxidant potential of these compounds.
These findings suggest that the electronic and steric properties of substituents on the triazine ring play a critical role in modulating their ability to scavenge free radicals. The electron-donating nature of an amino group, for example, could enhance the stability of the radical formed after hydrogen donation.
Furthermore, a study on fused 1,2,4-triazolo[1,5-a] uobaghdad.edu.iqnih.govresearchgate.nettriazin-5,7-dione and its 5-thioxo analogues revealed that the presence of the thioxo group was important for their inhibitory activity against thymidine phosphorylase, an enzyme involved in angiogenesis. nih.gov This highlights the significance of the thione functionality in the biological activity of these heterocyclic systems.
Based on these related studies, a hypothetical SBAR for the antioxidant activity of this compound derivatives can be proposed.
| Structural Modification | Predicted Impact on Antioxidant Activity | Rationale (based on related compounds) |
|---|---|---|
| Presence of dithione core | Potentially high | Two thione/thiol groups available for radical scavenging. |
| Amino (-NH₂) substituent at N2 or N4 | Increase | Electron-donating nature may stabilize the resulting radical. |
| Phenyl substituent at N2 or N4 | Increase | May enhance radical stabilization through resonance. |
| Small alkyl (e.g., methyl, ethyl) substituent at N2 or N4 | Decrease | May have unfavorable steric or electronic effects. |
It is imperative to conduct direct experimental studies on a series of this compound derivatives to validate these extrapolated structure-activity relationships and to fully elucidate their potential as antioxidant agents.
Future Directions and Emerging Research Areas in 1,2,4 Triazine 3,5 2h,4h Dithione Chemistry
Development of Novel and Efficient Synthetic Methodologies
The pursuit of novel and efficient synthetic routes to construct the 1,2,4-triazine-3,5(2H,4H)-dithione core and its derivatives is a cornerstone of future research. While classical methods exist, the focus is shifting towards strategies that offer higher yields, greater atom economy, and procedural simplicity.
One promising avenue is the expansion of multicomponent reactions (MCRs) . A catalyst-free, one-pot, three-component reaction has been successfully developed for the synthesis of 1,3,5-triazine-2,4-dithione derivatives, showcasing the potential of MCRs in this field. researchgate.netnih.govdoi.org Future work will likely adapt and refine these MCRs for the asymmetric this compound scaffold. The key advantages of such an approach are the reduction of intermediate isolation steps, decreased solvent usage, and the inherent efficiency of building molecular complexity in a single operation.
Furthermore, the development of novel catalytic systems is anticipated to play a pivotal role. This includes the exploration of transition-metal catalysts, organocatalysts, and biocatalysts to facilitate the cyclization and functionalization of the triazine ring under milder conditions. The use of microwave irradiation and ultrasound assistance are also expected to become more prevalent, as these techniques have already demonstrated their ability to accelerate reaction times and improve yields in the synthesis of related triazine derivatives. ijpsr.info
| Synthetic Strategy | Key Advantages | Potential for this compound |
| Multicomponent Reactions (MCRs) | High atom economy, procedural simplicity, reduced waste | Adaptation of existing MCRs for the asymmetric triazine core |
| Novel Catalysis | Milder reaction conditions, enhanced selectivity | Exploration of organocatalysis and biocatalysis for ring formation |
| Microwave/Ultrasound Assistance | Reduced reaction times, improved yields | Application to various steps of the synthetic sequence |
Exploration of Undiscovered Biological Targets and Elucidation of Action Mechanisms
The 1,2,4-triazine (B1199460) nucleus is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. azom.comoatext.comnih.gov However, the full therapeutic potential of this compound and its analogues remains largely untapped.
A significant future direction lies in the identification of novel biological targets . A noteworthy example is the discovery of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders. nist.govnih.govnih.gov This finding opens the door to exploring the potential of dithione analogues as modulators of other enzymes and receptors that have not yet been associated with the 1,2,4-triazine scaffold. High-throughput screening of this compound libraries against a diverse panel of biological targets will be instrumental in this endeavor.
Concurrently, there is a pressing need for the elucidation of the precise mechanisms of action for bioactive derivatives. While many compounds have demonstrated promising in vitro activity, a detailed understanding of how they interact with their biological targets at a molecular level is often lacking. Future research will increasingly employ techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling to visualize and understand these interactions. A deeper mechanistic understanding is crucial for optimizing lead compounds and designing next-generation therapeutics with improved efficacy and reduced side effects.
| Research Area | Key Objectives | Methodologies |
| Novel Target Identification | Discovering new therapeutic applications | High-throughput screening, chemical proteomics |
| Mechanism of Action Studies | Understanding molecular interactions | X-ray crystallography, computational docking |
| Lead Optimization | Improving potency and selectivity | Structure-activity relationship (SAR) studies |
Integration with Nanotechnology and Advanced Material Design Principles
The unique structural and electronic properties of this compound make it an attractive building block for the development of novel materials and for integration with nanotechnology.
The presence of multiple heteroatoms and thione groups provides excellent coordination sites for metal ions, suggesting the potential for creating novel metal-organic frameworks (MOFs) and coordination polymers. csic.esmdpi.com These materials could have applications in gas storage, catalysis, and sensing. The ability to tune the electronic properties of the triazine ring through substitution could allow for the design of MOFs with specific functionalities.
Furthermore, the dithione moiety can be exploited for surface functionalization of nanoparticles. For instance, triazine derivatives have been used to modify magnetite nanoparticles for drug delivery applications. The sulfur atoms in this compound could serve as effective anchoring points for gold or silver nanoparticles, leading to the development of novel diagnostic and therapeutic agents.
In the realm of advanced materials , the incorporation of the this compound unit into polymer backbones could lead to the creation of conductive polymers with interesting electronic and optical properties. wikipedia.orgmdpi.com The inherent π-system of the triazine ring, coupled with the potential for intermolecular interactions through the thione groups, could facilitate charge transport. Such materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Application of Theoretical Chemistry and Machine Learning in Rational Design
The fields of theoretical chemistry and machine learning are set to revolutionize the process of drug discovery and materials design. For this compound, these computational approaches offer a powerful toolkit for accelerating research and development.
Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives. This information can guide synthetic efforts by identifying the most promising candidates for synthesis and by providing insights into reaction mechanisms.
Molecular docking and molecular dynamics simulations will be instrumental in elucidating the binding modes of this compound derivatives with their biological targets. These in silico techniques can help to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors.
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for navigating the vast chemical space of possible this compound derivatives. Supervised ML models can be trained on existing experimental data to predict the biological activity or material properties of new, unsynthesized compounds. nih.govresearchgate.net This predictive capability can significantly reduce the time and cost associated with experimental screening and can help to identify novel compounds with desired characteristics.
| Computational Approach | Application in this compound Research |
| Quantum Chemistry (DFT) | Prediction of reactivity, electronic properties, and spectra |
| Molecular Docking/Dynamics | Elucidation of protein-ligand interactions and binding modes |
| Machine Learning/AI | Prediction of biological activity and material properties, virtual screening |
Sustainable and Eco-Friendly Approaches in 1,2,4-Triazine Synthesis and Application
In line with the growing emphasis on green chemistry, future research on this compound will increasingly focus on sustainable and environmentally benign methodologies. This encompasses both the synthesis of these compounds and their applications.
The development of green synthetic routes is a high priority. This includes the use of renewable starting materials, the replacement of hazardous solvents with greener alternatives such as water or ionic liquids, and the design of reactions that minimize waste generation. As previously mentioned, microwave-assisted and ultrasound-promoted syntheses are promising green techniques that can significantly reduce energy consumption and reaction times. ijpsr.info The principles of green chemistry are being applied to the synthesis of 1,3,5-triazine derivatives, and these approaches can be adapted for this compound. utexas.edursc.org
Beyond synthesis, there is a growing interest in the development of eco-friendly applications for 1,2,4-triazine derivatives. For example, their potential as corrosion inhibitors for metals in acidic media is an area of active research. The ability of these compounds to adsorb onto metal surfaces and form a protective layer can prevent corrosion, offering a more environmentally friendly alternative to some conventional corrosion inhibitors.
The exploration of the biodegradability of this compound derivatives will also be an important aspect of future research. Designing molecules that can perform their intended function and then safely degrade in the environment is a key tenet of sustainable chemistry.
| Green Chemistry Principle | Application in this compound Chemistry |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials for synthesis |
| Safer Solvents and Auxiliaries | Utilization of water, supercritical fluids, or solvent-free conditions |
| Design for Energy Efficiency | Application of microwave and ultrasound technologies |
| Waste Prevention | Development of atom-economical reactions like MCRs |
| Design for Degradation | Investigation of the biodegradability of novel derivatives |
Q & A
Q. What are standard synthetic routes for preparing 1,2,4-Triazine-3,5(2H,4H)-dithione derivatives?
A common method involves refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) with acid catalysts, followed by crystallization. For example, 4-amino-1,2,4-triazole derivatives can be synthesized by reacting hydrazides with substituted aldehydes under glacial acetic acid catalysis, yielding 65–85% after 12–18 hours of reflux . Isolation typically involves ice-water precipitation and ethanol-water recrystallization.
Q. How can basic characterization of this compound derivatives be performed?
Key techniques include:
Q. What in vitro assays are suitable for evaluating biological activity?
Anticoccidial or antimicrobial activity can be assessed via:
- Parasite Growth Inhibition : Dose-response studies in Eimeria-infected cell cultures .
- Minimum Inhibitory Concentration (MIC) : Against bacterial/fungal strains (e.g., Mycobacterium tuberculosis) using microdilution assays .
Advanced Research Questions
Q. How can visible-light photocatalysis optimize functionalization of this compound?
Visible-light-induced cross-dehydrogenative coupling (CDC) with ethers enables oxyalkylation at the 6-position. Key parameters:
- Photocatalyst : 2-tert-Butylanthraquinone (0.5 mol%) under air .
- Conditions : Room temperature, 12–24 hours, sunlight-compatible .
- Yields : 60–85% with broad functional group tolerance (e.g., ethers, esters).
Q. What computational methods support structure-activity relationship (SAR) studies?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries .
- QSAR Models : Use descriptors like HPLC retention times and NMR shifts. For example, multiple regression analysis (MRA) linked 6-position ¹H NMR shifts to anticoccidial potency (R² = 0.56), though additional descriptors are needed for robust predictions .
Q. How can degradation pathways and stability be mechanistically studied?
- Kinetic Analysis : Monitor hydrated electron (e⁻ₐq) reactions via pulse radiolysis. Rate constants (e.g., for triazine derivatives in aqueous solutions) reveal susceptibility to redox degradation .
- pH-Dependent Stability : Assess hydrolysis rates under acidic/alkaline conditions using UV-Vis or LC-MS .
Q. What strategies resolve contradictions in bioactivity data?
- Multivariate Analysis : Apply linear discriminant analysis (LDA) to classify active/inactive analogs. For example, LDA of 2-aryl-triazine-diones identified steric and electronic trends missed by MRA .
- Docking Studies : Validate SAR hypotheses by modeling ligand-receptor interactions (e.g., 5-HT₁A receptor binding) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
